BenchChemオンラインストアへようこそ!

4-(Difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Lipophilicity Drug-likeness Permeability prediction

4-(Difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a fluorinated pyrazolo[3,4-b]pyridin-6-one building block with molecular formula C10H11F2N3O and molecular weight 227.21 g/mol. It belongs to a broader class of 2-propyl-4-substituted pyrazolo[3,4-b]pyridin-6(7H)-ones that serve as key intermediates in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C10H11F2N3O
Molecular Weight 227.215
CAS No. 1018165-74-6
Cat. No. B2875516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
CAS1018165-74-6
Molecular FormulaC10H11F2N3O
Molecular Weight227.215
Structural Identifiers
SMILESCCCN1C=C2C(=CC(=O)NC2=N1)C(F)F
InChIInChI=1S/C10H11F2N3O/c1-2-3-15-5-7-6(9(11)12)4-8(16)13-10(7)14-15/h4-5,9H,2-3H2,1H3,(H,13,14,16)
InChIKeyFAIIEMOYHBWCNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1018165-74-6): Core Identity and Procurement Baseline


4-(Difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a fluorinated pyrazolo[3,4-b]pyridin-6-one building block with molecular formula C10H11F2N3O and molecular weight 227.21 g/mol [1]. It belongs to a broader class of 2-propyl-4-substituted pyrazolo[3,4-b]pyridin-6(7H)-ones that serve as key intermediates in medicinal chemistry and agrochemical discovery programs. The compound is commercially available from multiple vendors with purity specifications ranging from 95% to 98% . As a fluorinated heterocycle, the 4-difluoromethyl substituent endows this scaffold with distinct physicochemical properties that differentiate it from structurally analogous 4-trifluoromethyl, 4-methyl, and 3,4-dimethyl congeners—making informed selection critical for reproducible research outcomes.

4-(Difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one: Why In-Class Substitution Introduces Experimental Risk


Although multiple 2-propyl-4-substituted pyrazolo[3,4-b]pyridin-6(7H)-one analogs share the same core scaffold, the nature of the 4-position substituent profoundly alters computed lipophilicity (XLogP3), hydrogen-bond acceptor count, and molecular weight [1]. These physicochemical differences directly impact solubility, permeability, and target-binding pharmacophore complementarity—meaning that replacing the 4-difluoromethyl group with a 4-trifluoromethyl, 4-methyl, or 3,4-dimethyl substitution cannot be assumed bioisosteric without experimental validation. The quantitative evidence below demonstrates that the target compound occupies a distinct physicochemical space among its closest commercially available analogs, justifying dedicated procurement for hit-to-lead and SAR campaigns where consistent lipophilic ligand efficiency is required.

Quantitative Differentiation Evidence for 4-(Difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: Difluoromethyl vs. Trifluoromethyl and Dimethyl Analogs

The 4-difluoromethyl target compound exhibits an XLogP3-AA value of 1.0, which is 0.2 log units lower than the 4-trifluoromethyl analog (XLogP3 = 1.2) and 0.1 log units lower than the 3,4-dimethyl analog (XLogP3 = 1.1) [1][2][3]. This places the difluoromethyl derivative at the lower boundary of optimal lipophilicity for oral drug-like space, potentially offering a solubility advantage over the more lipophilic trifluoromethyl congener while retaining sufficient membrane permeability.

Lipophilicity Drug-likeness Permeability prediction

Hydrogen-Bond Acceptor Count Differentiation: Impact on Solubility and Target Recognition

The target compound possesses 4 hydrogen-bond acceptor (HBA) sites, attributable to the carbonyl oxygen, pyridine nitrogen, pyrazole nitrogen, and the two fluorine atoms of the difluoromethyl group [1]. This contrasts with 5 HBA sites in the trifluoromethyl analog (an additional fluorine atom) and only 2 HBA sites in the 3,4-dimethyl analog (no fluorine atoms at all) [2][3]. The intermediate HBA count offers a distinct hydrogen-bonding capacity profile that can be exploited in structure-based design where fine-tuning of polar interactions is required.

Hydrogen bonding Solubility Pharmacophore design

Molecular Weight Differentiation: Implications for Ligand Efficiency Metrics

At 227.21 g/mol, the target compound is intermediate in molecular weight (MW) between the lighter 3,4-dimethyl analog (205.26 g/mol) and the heavier trifluoromethyl analog (245.20 g/mol) [1][2][3]. This moderate MW, combined with its lipophilicity profile, positions the compound favorably for fragment-based and lead-optimization programs where maintaining ligand efficiency (LE) and lipophilic ligand efficiency (LLE) is critical. The difluoromethyl group adds only 18 mass units relative to a methyl group while providing a metabolically stable C–F bond, offering a unique balance of size and functionality.

Molecular weight Ligand efficiency Lead-likeness

Commercial Purity Specification Range and Its Impact on Reproducibility

Commercial suppliers offer the target compound at purities of 98% (MolCore, Leyan) or 95% (AKSci, Bidepharm) . The 3% purity difference may significantly affect biological assay reproducibility, particularly in dose-response studies where impurities at the 2–5% level can contribute to off-target effects or assay interference. Selection of a 98%-purity source is recommended for sensitive biochemical and cell-based assays, while 95% purity may suffice for synthetic intermediate applications.

Purity Quality control Reproducibility

Rotatable Bond Count as a Conformational Flexibility Descriptor

The target compound has 3 rotatable bonds, one more than both the trifluoromethyl analog (2 rotatable bonds) and the 3,4-dimethyl analog (2 rotatable bonds) [1][2][3]. This arises from the 4-difluoromethyl group (CHF2) which introduces an additional rotatable C–C bond compared to the rigid CF3 group or the methyl group at position 4. The increased conformational freedom may influence binding entropy and crystallization behavior, factors relevant to both biochemical assay design and X-ray crystallography studies.

Conformational flexibility Entropic penalty Bioavailability

Optimal Procurement and Application Scenarios for 4-(Difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity

When an SAR campaign demands a pyrazolo[3,4-b]pyridin-6-one core with XLogP3 ≤ 1.0 for compliance with lead-likeness criteria, this compound is the preferred choice among the 2-propyl-4-substituted analogs, as the trifluoromethyl and dimethyl alternatives exceed this threshold (XLogP3 = 1.2 and 1.1, respectively) [1]. Its lower lipophilicity reduces the risk of solubility-limited assay artifacts in biochemical and cell-based screens.

Structure-Based Drug Design Exploiting Fluorine-Mediated Polar Interactions

The difluoromethyl group's two fluorine atoms provide hydrogen-bond acceptor capacity (4 HBA total) that can be exploited for polar interactions with protein backbone amides or side-chain hydroxyl groups, while avoiding the excessive polarity and electron-withdrawing character of the trifluoromethyl analog (5 HBA, stronger electron withdrawal) [2]. This makes the compound suitable for designing inhibitors where a moderate, tunable fluorine effect is desired.

Fragment-Based Screening Libraries Prioritizing Ligand Efficiency

With a molecular weight of 227.21 g/mol and only 3 rotatable bonds, this compound enters fragment-based screening campaigns with favorable ligand efficiency metrics relative to the heavier trifluoromethyl analog (245.20 g/mol) [3]. Its intermediate size and polarity profile support detection of weak but specific binding interactions by biophysical methods such as SPR, NMR, or thermal shift assays.

Synthetic Intermediate for Late-Stage Functionalization at the 3-Position

Because this compound lacks substitution at the 3-position of the pyrazolo[3,4-b]pyridine ring, it serves as a versatile intermediate for further derivatization (e.g., halogenation, cross-coupling, or alkylation) to generate focused libraries of 3-substituted analogs . The difluoromethyl group remains intact under many standard synthetic conditions, providing a stable fluorinated handle throughout multi-step sequences.

Quote Request

Request a Quote for 4-(Difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.